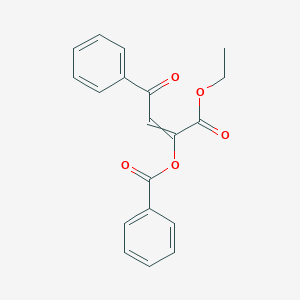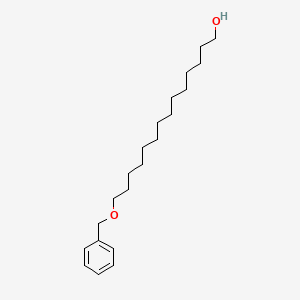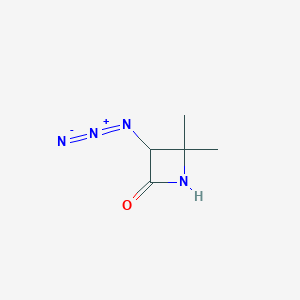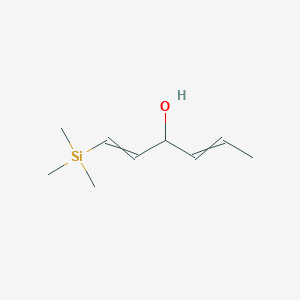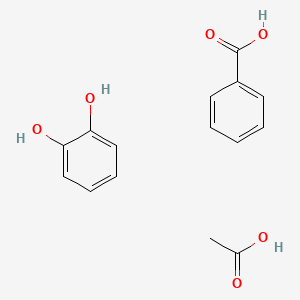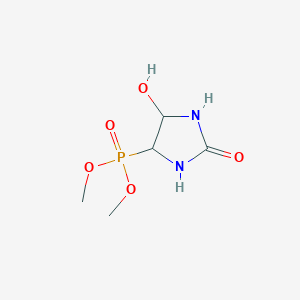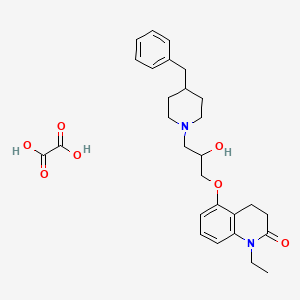
1-Ethyl-5-(2-hydroxy-3-(4-benzyl-1-piperidyl)propoxy)-3,4-dihydrocarbostyril monooxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-5-(2-hydroxy-3-(4-benzyl-1-piperidyl)propoxy)-3,4-dihydrocarbostyril monooxalate is a complex organic compound that may have potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound’s structure suggests it could interact with biological systems in unique ways, making it a subject of interest for researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-5-(2-hydroxy-3-(4-benzyl-1-piperidyl)propoxy)-3,4-dihydrocarbostyril monooxalate likely involves multiple steps, including the formation of the piperidyl and carbostyril moieties, followed by their coupling. Typical reaction conditions might include:
Reagents: Ethylating agents, hydroxy compounds, benzyl chloride, piperidine, and oxalic acid.
Conditions: Controlled temperature, pH, and solvent systems such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production would scale up the laboratory synthesis, focusing on optimizing yield and purity. This might involve:
Continuous flow reactors: To ensure consistent reaction conditions.
Purification techniques: Such as crystallization, distillation, or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-Ethyl-5-(2-hydroxy-3-(4-benzyl-1-piperidyl)propoxy)-3,4-dihydrocarbostyril monooxalate may undergo various chemical reactions, including:
Oxidation: Using agents like potassium permanganate or hydrogen peroxide.
Reduction: With reagents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds in the presence of a base or acid catalyst.
Major Products
The major products would depend on the specific reactions and conditions but could include oxidized or reduced derivatives, substituted analogs, and various intermediates.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of analogs: For structure-activity relationship studies.
Catalysis: As a potential ligand in catalytic reactions.
Biology
Pharmacology: Potential use as a drug candidate for various therapeutic targets.
Biochemistry: Studying its interaction with enzymes and receptors.
Medicine
Drug development: Investigating its efficacy and safety as a pharmaceutical agent.
Diagnostics: Potential use in imaging or as a biomarker.
Industry
Materials science: As a precursor for advanced materials.
Chemical manufacturing: In the production of specialty chemicals.
Wirkmechanismus
The mechanism of action for 1-Ethyl-5-(2-hydroxy-3-(4-benzyl-1-piperidyl)propoxy)-3,4-dihydrocarbostyril monooxalate would depend on its specific interactions with biological targets. Potential mechanisms might include:
Binding to receptors: Such as G-protein coupled receptors or ion channels.
Enzyme inhibition: Blocking the activity of specific enzymes.
Signal transduction pathways: Modulating intracellular signaling cascades.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Ethyl-3,4-dihydrocarbostyril: A simpler analog with potential pharmacological activity.
4-Benzylpiperidine: A related compound with known biological effects.
Uniqueness
1-Ethyl-5-(2-hydroxy-3-(4-benzyl-1-piperidyl)propoxy)-3,4-dihydrocarbostyril monooxalate’s unique structure may confer specific properties, such as enhanced binding affinity or selectivity for certain biological targets, making it a valuable compound for further research.
Eigenschaften
CAS-Nummer |
78467-49-9 |
|---|---|
Molekularformel |
C28H36N2O7 |
Molekulargewicht |
512.6 g/mol |
IUPAC-Name |
5-[3-(4-benzylpiperidin-1-yl)-2-hydroxypropoxy]-1-ethyl-3,4-dihydroquinolin-2-one;oxalic acid |
InChI |
InChI=1S/C26H34N2O3.C2H2O4/c1-2-28-24-9-6-10-25(23(24)11-12-26(28)30)31-19-22(29)18-27-15-13-21(14-16-27)17-20-7-4-3-5-8-20;3-1(4)2(5)6/h3-10,21-22,29H,2,11-19H2,1H3;(H,3,4)(H,5,6) |
InChI-Schlüssel |
KVMMIMBZTYFQKN-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=O)CCC2=C1C=CC=C2OCC(CN3CCC(CC3)CC4=CC=CC=C4)O.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



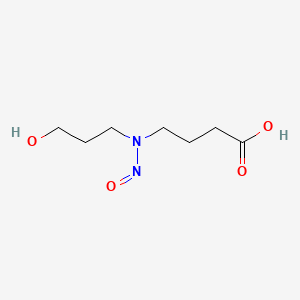


![O-[3-(4-Chlorophenyl)prop-2-EN-1-YL]hydroxylamine](/img/structure/B14428599.png)
